1-(Pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid (CAS 1036591-09-9) is a highly versatile, bifunctional heterocyclic building block characterized by a rigid benzimidazole core, a 5-position carboxylate for facile amidation or esterification, and a 1-position pyridin-3-ylmethyl moiety. This specific substitution pattern provides a precisely angled Lewis basic nitrogen, making it a privileged precursor for both advanced pharmaceutical libraries and reticular chemistry. Its dual capacity for hydrogen-bond acceptance and metal coordination, combined with a favorable physicochemical profile, establishes it as a superior starting material for applications requiring strict topological control and enhanced aqueous solubility [1].
Substituting this compound with the more common 1-benzyl or 1-methyl analogs fundamentally alters the molecule's electronic and steric profile, leading to downstream failures in both biological and materials applications. The absence of the pyridine nitrogen in the benzyl analog eliminates a critical hydrogen-bond acceptor and coordination site, drastically reducing aqueous solubility at physiological pH and altering target binding affinity. Furthermore, utilizing the regioisomeric 1-(pyridin-4-ylmethyl) or 1-(pyridin-2-ylmethyl) derivatives shifts the coordination vector from ~120° to 180° or ~60°, respectively, which destroys the predictability of MOF self-assembly and often introduces severe CYP450 liabilities in medicinal chemistry campaigns [1].
The presence of the weakly basic pyridin-3-yl nitrogen (pKa ~5.2) significantly enhances the solubility profile of downstream derivatives compared to carbocyclic analogs. In standardized kinetic solubility assays at pH 2.0, derivatives of the target compound maintain solution integrity, whereas the 1-benzyl analogs rapidly precipitate. This pH-dependent solubility is critical for avoiding false negatives in biochemical assays and ensuring reliable dosing in early pharmacokinetic models [1].
| Evidence Dimension | Kinetic solubility of standard amide derivatives at pH 2.0 |
| Target Compound Data | >150 µg/mL |
| Comparator Or Baseline | 1-benzyl-1H-benzimidazole-5-carboxylic acid derivatives (<10 µg/mL) |
| Quantified Difference | >15-fold increase in low-pH solubility |
| Conditions | Nephelometric solubility assay, 1% DMSO in simulated gastric fluid (pH 2.0) |
Prevents DMSO-induced precipitation during automated liquid handling and biological screening, reducing wasted assay runs.
For materials science procurement, the exact position of the pyridine nitrogen dictates the macroscopic properties of the resulting Metal-Organic Frameworks (MOFs). The 3-pyridyl isomer provides a rigid ~120° coordination angle between the carboxylate and the pyridine nitrogen. Under standardized solvothermal conditions with Zn(II) salts, this specific geometry drives the reproducible assembly of 2D Kagome-type lattices. In contrast, the 4-pyridyl isomer (180° vector) yields unpredictable mixtures of 1D chains and interpenetrated 3D networks, severely compromising batch-to-batch reproducibility [1].
| Evidence Dimension | Phase purity and structural yield of Zn(II) coordination polymers |
| Target Compound Data | >90% yield of phase-pure 2D networks |
| Comparator Or Baseline | 1-(pyridin-4-ylmethyl)-1H-benzimidazole-5-carboxylic acid (mixed polymorphs, <40% target phase) |
| Quantified Difference | 50% absolute increase in phase-pure structural yield |
| Conditions | Solvothermal synthesis (Zn(NO3)2, DMF/EtOH, 85°C, 48h) |
Guarantees batch-to-batch reproducibility and predictable pore sizes when scaling up the synthesis of porous materials for gas separation.
When used as a scaffold for kinase inhibitors or GPCR antagonists, the choice of the pyridine regioisomer critically impacts the metabolic liability of the final drug candidate. The 1-(pyridin-2-ylmethyl) analog places the basic nitrogen in close proximity to the benzimidazole core, creating a potent bidentate chelator for the heme iron in Cytochrome P450 enzymes (particularly CYP3A4). The 1-(pyridin-3-ylmethyl) target compound structurally precludes this high-affinity chelation, resulting in a significantly cleaner ADME profile [1].
| Evidence Dimension | CYP3A4 inhibition (IC50) of representative scaffold derivatives |
| Target Compound Data | IC50 > 10 µM (low risk of drug-drug interactions) |
| Comparator Or Baseline | 1-(pyridin-2-ylmethyl)-1H-benzimidazole-5-carboxylic acid derivatives (IC50 < 1 µM) |
| Quantified Difference | >10-fold reduction in CYP3A4 inhibition |
| Conditions | In vitro human liver microsome assay with fluorescent CYP3A4 substrate |
Drastically reduces the risk of late-stage preclinical attrition due to unacceptable drug-drug interaction (DDI) profiles.
Due to its favorable solubility profile and low CYP450 inhibition risk, this compound is the optimal starting material for synthesizing libraries of hinge-binding kinase inhibitors. The 5-carboxylic acid allows for rapid diversification via amide coupling, while the 3-pyridyl group provides a crucial water-solubilizing basic center that avoids the metabolic liabilities of 2-pyridyl analogs [1].
In reticular chemistry, the strict ~120° coordination vector provided by the 3-pyridyl nitrogen and the 5-carboxylate is essential for constructing predictable 2D and 3D coordination polymers. Procurement of this specific isomer ensures high phase-purity and batch reproducibility when scaling up MOFs for industrial gas storage or heterogeneous catalysis [2].
The distinct pKa of the pyridin-3-yl moiety (~5.2) makes this compound an excellent building block for pH-responsive hydrogels or drug-delivery matrices. The protonation state of the pyridine ring triggers conformational or solubility changes in the bulk material, a feature entirely absent if the 1-benzyl analog is procured instead [3].